molecular formula C8H11N5O3 B2636185 6-hydroxy-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-2H-purin-2-one CAS No. 625822-51-7

6-hydroxy-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-2H-purin-2-one

Cat. No. B2636185
CAS RN: 625822-51-7
M. Wt: 225.208
InChI Key: FVLZCRQLNHNHCG-UHFFFAOYSA-N
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Description

This typically includes the compound’s systematic name, common names, and its role or uses in industry or research. For example, SM-102 is a synthetic amino lipid used in combination with other lipids to form lipid nanoparticles for the delivery of mRNA-based vaccines .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. For instance, the preparation of SM-102 was first described in a patent application to lipid nanoparticles by Moderna in 2017 .

Mechanism of Action

In the context of bioactive compounds, this refers to how the compound interacts with biological systems. For example, ionisable lipids like SM-102 hold a relatively neutral charge at physiological pH but are positively charged within the nanoparticle, allowing them to bind to the negatively charged backbone of mRNA .

properties

IUPAC Name

8-(2-hydroxyethylamino)-3-methyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O3/c1-13-5-4(6(15)12-8(13)16)10-7(11-5)9-2-3-14/h14H,2-3H2,1H3,(H2,9,10,11)(H,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLZCRQLNHNHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)NC(=N2)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-hydroxy-8-[(2-hydroxyethyl)amino]-3-methyl-3,7-dihydro-2H-purin-2-one

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